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Compound of Interest

Compound Name: Chlorofluoroacetic acid

Cat. No.: B1211338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chlorofluoroacetic acid (CFAA) is a halogenated carboxylic acid of significant interest in

synthetic chemistry and drug discovery. The presence of both chlorine and fluorine atoms on

the α-carbon imparts unique electronic properties, enhancing the electrophilicity of the carbonyl

carbon and the susceptibility of the α-carbon to nucleophilic attack. This dual reactivity makes

CFAA and its derivatives versatile building blocks for the synthesis of a wide range of organic

molecules, including pharmaceuticals, agrochemicals, and advanced materials. The

chlorofluoroacetamide moiety, for instance, has been identified as a promising "warhead" for

targeted covalent inhibitors in drug development, capable of reacting with nucleophilic residues

like cysteine in protein active sites.

These application notes provide an overview of the reactivity of chlorofluoroacetic acid with

common nucleophiles—amines, alcohols, and thiols—and offer detailed protocols for these

transformations. For optimal reactivity, particularly with less reactive nucleophiles, it is

advantageous to first convert chlorofluoroacetic acid to its more electrophilic acid chloride

derivative, chlorofluoroacetyl chloride.
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A summary of key physicochemical properties of chlorofluoroacetic acid is presented below.

[1][2][3][4]

Property Value

CAS Number 471-44-3

Molecular Formula C₂H₂ClFO₂

Molecular Weight 112.49 g/mol

Boiling Point 162 °C

Melting Point 150-153 °C

Density 1.532 g/cm³

pKa 1.51 (Predicted)

General Reaction Pathway
The primary reaction of chlorofluoroacetic acid with nucleophiles is a nucleophilic acyl

substitution. To facilitate this reaction, especially with weaker nucleophiles, chlorofluoroacetic
acid is typically converted to the more reactive chlorofluoroacetyl chloride. This is commonly

achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride

(SOCl₂) or oxalyl chloride.[5] The resulting acid chloride is a highly electrophilic species that

readily reacts with a variety of nucleophiles.

The general two-step reaction sequence is as follows:

Activation of Chlorofluoroacetic Acid: CHFCl-COOH + SOCl₂ → CHFCl-COCl + SO₂ + HCl

Nucleophilic Acyl Substitution: CHFCl-COCl + Nu-H → CHFCl-CO-Nu + HCl (Where Nu-H =

Amine, Alcohol, or Thiol)

Below is a diagram illustrating the overall workflow for the synthesis of chlorofluoroacetic
acid derivatives.
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Caption: General workflow for the synthesis of chlorofluoroacetic acid derivatives.
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The reaction of chlorofluoroacetyl chloride with primary or secondary amines is typically rapid

and exothermic, yielding N-substituted-2-chloro-2-fluoroacetamides.[5][6][7] These products

are of particular interest in medicinal chemistry. The reaction is generally carried out at low

temperatures to control its rate and in the presence of a non-nucleophilic base to neutralize the

HCl byproduct.[5][8]

Quantitative Data for Amide Synthesis
Amine
Nucleophile

Base Solvent
Temperatur
e

Yield (%) Reference

Primary

Alkylamine
Triethylamine DCM 0 °C to RT >90 (Typical)

Adapted

from[5]

Secondary

Alkylamine
DIEA THF 0 °C to RT >90 (Typical)

Adapted

from[5]

Aniline

Derivative
Pyridine DCM 0 °C to RT

85-95

(Typical)

Adapted

from[5]

Experimental Protocol: Synthesis of N-benzyl-2-chloro-
2-fluoroacetamide
This protocol is adapted from general procedures for the synthesis of amides from acid

chlorides.[5][8]

Materials:

Chlorofluoroacetyl chloride (1.0 eq)

Benzylamine (1.0 eq)

Triethylamine (1.1 eq)

Dichloromethane (DCM), anhydrous

1 M HCl solution

Saturated NaHCO₃ solution
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Brine

Anhydrous MgSO₄

Procedure:

To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C

under a nitrogen atmosphere, add a solution of chlorofluoroacetyl chloride (1.0 eq) in

anhydrous DCM dropwise over 15 minutes.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate

gradient) to yield the pure N-benzyl-2-chloro-2-fluoroacetamide.
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Caption: Reaction of chlorofluoroacetyl chloride with an amine.

Reaction with Alcohol Nucleophiles (Ester
Synthesis)
Chlorofluoroacetyl chloride reacts readily with primary and secondary alcohols to form the

corresponding chlorofluoroacetate esters.[9][10][11][12] The reaction is often performed in the

presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the generated

HCl. Phenols can also be used as nucleophiles, though they are generally less reactive than

aliphatic alcohols.[9]

Quantitative Data for Ester Synthesis
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Alcohol
Nucleophile

Base Solvent
Temperatur
e

Yield (%) Reference

Primary

Alcohol (e.g.,

Ethanol)

Pyridine None or DCM RT High (Typical)
Adapted

from[9][12]

Secondary

Alcohol (e.g.,

Isopropanol)

Pyridine None or DCM RT to Reflux
Good

(Typical)

Adapted

from[9][12]

Phenol Pyridine DCM RT to Reflux
Moderate-

Good

Adapted

from[9]

Experimental Protocol: Synthesis of Ethyl
Chlorofluoroacetate
This protocol is a standard procedure for esterification using an acid chloride.[9][12]

Materials:

Chlorofluoroacetyl chloride (1.0 eq)

Ethanol, anhydrous (1.2 eq)

Pyridine (1.1 eq)

Diethyl ether

1 M HCl solution

Saturated NaHCO₃ solution

Brine

Anhydrous Na₂SO₄

Procedure:
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To a solution of anhydrous ethanol (1.2 eq) and pyridine (1.1 eq) in diethyl ether at 0 °C, add

chlorofluoroacetyl chloride (1.0 eq) dropwise.

Stir the mixture at room temperature for 1-3 hours.

Monitor the reaction by TLC or Gas Chromatography (GC).

After completion, dilute the mixture with diethyl ether and wash successively with water, 1 M

HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary

evaporation.

The crude ester can be purified by distillation under reduced pressure.

Reaction Pathway: Ester Synthesis
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Caption: Reaction of chlorofluoroacetyl chloride with an alcohol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1211338?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction with Thiol Nucleophiles (Thioester
Synthesis)
Thiols are excellent nucleophiles and react with chlorofluoroacetyl chloride to form S-alkyl

chlorofluorothioacetates (thioesters).[13][14][15] The reaction is analogous to that with amines

and alcohols and is typically carried out in the presence of a base to deprotonate the thiol,

forming the more nucleophilic thiolate, and to neutralize the HCl byproduct.

Quantitative Data for Thioester Synthesis
Thiol
Nucleophile

Base Solvent
Temperatur
e

Yield (%) Reference

Alkanethiol Triethylamine THF 0 °C to RT High (Typical)
Adapted

from[13][14]

Thiophenol NaH THF 0 °C to RT High (Typical)
Adapted

from[13][14]

Cysteine

derivative
DIEA DMF 0 °C to RT

Good

(Typical)

Application-

dependent

Experimental Protocol: Synthesis of S-ethyl
chlorofluorothioacetate
This protocol is based on general methods for thioester synthesis from acid chlorides.[13][14]

Materials:

Chlorofluoroacetyl chloride (1.0 eq)

Ethanethiol (1.0 eq)

Triethylamine (1.1 eq)

Tetrahydrofuran (THF), anhydrous

1 M HCl solution
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Saturated NaHCO₃ solution

Brine

Anhydrous MgSO₄

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve ethanethiol (1.0 eq) and

triethylamine (1.1 eq) in anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Add chlorofluoroacetyl chloride (1.0 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Monitor the reaction by TLC.

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

Combine the organic extracts and wash with 1 M HCl, saturated NaHCO₃ solution, and

brine.

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the resulting thioester by flash chromatography or distillation.

Reaction Pathway: Thioester Synthesis
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Reaction with Thiols
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Caption: Reaction of chlorofluoroacetyl chloride with a thiol.

Conclusion
Chlorofluoroacetic acid, particularly through its activated acid chloride form, serves as a

potent electrophile for reactions with a variety of nucleophiles. The protocols provided herein

offer robust starting points for the synthesis of chlorofluoro-substituted amides, esters, and

thioesters. The unique electronic properties conferred by the geminal chloro and fluoro

substituents make these products valuable intermediates for further synthetic transformations

and for direct application in fields such as medicinal chemistry and materials science.

Researchers should note that the reactivity of chlorofluoroacetyl chloride is high, and

appropriate safety precautions for handling corrosive and moisture-sensitive reagents should

be strictly followed. Optimization of reaction conditions may be necessary for specific

substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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